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Compound of Interest

Compound Name: Xenalamine

Cat. No.: B1683335

Presumed Identity: This technical guide addresses early clinical trials of Mesalamine, also
known as 5-aminosalicylic acid (5-ASA). The initial query for "Xenalamine (C.V. 58903)" did
not yield specific results for a drug with that name. Given the therapeutic area of interest and
the phonetic similarity, it is highly probable that the intended subject was Mesalamine, a
cornerstone medication for the treatment of inflammatory bowel disease.

This document provides an in-depth analysis of the foundational clinical research on
Mesalamine, tailored for researchers, scientists, and drug development professionals. It
synthesizes quantitative data from early trials, details experimental methodologies, and
visualizes key biological pathways and study designs.

Core Data from Early Clinical Trials

The following tables summarize key quantitative data from early clinical trials of Mesalamine,
focusing on pharmacokinetics, efficacy in treating ulcerative colitis, and safety profiles.

Table 1: Pharmacokinetics of Mesalamine Formulations
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Table 2: Efficacy of Mesalamine in Active Ulcerative

Colitis
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Placebo-Controlled
Trial[7]
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similar between the
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Effective in
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Experimental Protocols

Detailed methodologies for key early clinical trials of Mesalamine are outlined below, providing

a framework for understanding the study designs and execution.

Protocol 1: Randomized, Double-Blind, Placebo-
Controlled Trial for Active Ulcerative Colitis
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Objective: To assess the efficacy and safety of a capsule formulation of mesalamine in
patients with mild to moderately active ulcerative colitis.[4]

Patient Population: 374 patients with mild to moderately active ulcerative colitis, stratified to
either pancolitis or left-sided disease.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

Dosing Regimens: Patients received either placebo or mesalamine at 1, 2, or 4 g daily for 8
weeks.

Endpoint Assessments:
o Primary Efficacy: Clinical improvement assessed by physician global assessment.

o Secondary Efficacy: Macroscopic (endoscopic) and microscopic (histologic) improvement,
clinical symptoms, and trips to the toilet. Remission was assessed by physician global
assessment and sigmoidoscopic index.

Statistical Analysis: Comparison of treatment groups to placebo for the various efficacy
endpoints.

Protocol 2: Multicenter, Randomized, Double-Blind,
Parallel-Group Study for Moderately Active Ulcerative
Colitis

¢ Objective: To evaluate the efficacy and safety of 4 g/day versus 2.25 g/day of an oral

preparation of mesalazine in patients with moderately active ulcerative colitis.[5]

o Patient Population: 123 patients with moderately active UC from 39 Japanese medical
institutions.

o Study Design: A multicenter, randomized, double-blind, parallel-group clinical study.

o Dosing Regimens: Patients received either 4 g/day (two divided doses) or 2.25 g/day (three
divided doses) for 8 weeks.
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e Endpoint Assessments:

o Primary Endpoint: Change in the Ulcerative Colitis-Disease Activity Index (UC-DAI) score
from baseline to 8 weeks.

o Secondary Endpoints: Improvement of individual UC-DAI variables, remission rates, and
overall efficacy rates.

o Safety: Monitored through laboratory data, vital signs, subjective symptoms, and objective
findings.

 Statistical Analysis: Comparison of the change in UC-DAI scores and other secondary
endpoints between the two dosage groups.

Protocol 3: Randomized, Double-Blind, Placebo-
Controlled Trial for Maintenance of Remission in
Ulcerative Colitis

» Objective: To evaluate the efficacy of once-daily mesalamine granules for the maintenance of

remission of ulcerative colitis.[7]

» Patient Population: 305 patients (209 receiving mesalamine, 96 receiving placebo) with UC
in remission.

» Study Design: Randomized, double-blind, placebo-controlled trial.

o Dosing Regimens: Patients took either 1.5 g of mesalamine granules or a placebo once-daily
for up to 6 months.

e Endpoint Assessments:

o Primary Efficacy Endpoint: The percentage of patients who remained relapse-free at 6
months or the end of treatment. Relapse was defined by specific criteria including rectal
bleeding and mucosal appearance scores.

o Secondary Endpoints: Improvement in rectal bleeding, physician's disease activity rating,
stool frequency, and the Sutherland Disease Activity Index (SDAI).
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 Statistical Analysis: Comparison of the relapse-free rates and secondary endpoints between

the mesalamine and placebo groups.

Signaling Pathways and Experimental Workflow

The therapeutic effects of Mesalamine are believed to be mediated through the modulation of
key inflammatory signaling pathways. The diagrams below illustrate these pathways and a
typical experimental workflow for a clinical trial.
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Figure 1: A representative experimental workflow for a randomized, placebo-controlled clinical
trial of Mesalamine in patients with ulcerative colitis.
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Figure 2: Mesalamine's activation of the PPAR-y signaling pathway, leading to the inhibition of
inflammation.
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Figure 3: Mesalamine's inhibition of the NF-kB signaling pathway, reducing the expression of
pro-inflammatory genes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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